N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide is a complex organic compound that features a benzodioxole ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide typically involves multiple steps. One common route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate . Another method involves the use of a Pd-catalyzed C-N cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound likely interacts with proteins involved in cell cycle regulation and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in its overall structure and applications.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with a benzodioxole ring, used in different chemical contexts.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide is unique due to its combination of a benzodioxole ring and a quinoline moiety, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and cause cell cycle arrest makes it particularly interesting for anticancer research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-quinolin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(21-12-14-5-7-17-18(11-14)25-13-24-17)9-10-26-20-8-6-15-3-1-2-4-16(15)22-20/h1-8,11H,9-10,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVFGJMMXKPRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCSC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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